molecular formula C13H21ClN4O2 B1424765 N-((Tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220029-94-6

N-((Tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1424765
CAS No.: 1220029-94-6
M. Wt: 300.78 g/mol
InChI Key: WEYLZQWOYHUASO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a tetrahydropyran ring and a pyrazolopyridine ring. The presence of these rings suggests that this compound may have interesting chemical properties and could potentially be used in various applications, such as in the development of pharmaceuticals or other chemical products .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the use of reagents like lithium aluminium hydride (LiAlH4) in a solvent like tetrahydrofuran (THF) . The reaction conditions, such as temperature and reaction time, would need to be optimized based on the specific reactants and desired products .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a tetrahydropyran ring and a pyrazolopyridine ring. These rings are likely connected by a methylene (-CH2-) bridge. The compound also contains a carboxamide group, which could contribute to its reactivity and potential biological activity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups and structural features. For example, the carboxamide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been synthesized through various methods, one of which involves the synthesis of 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides, later converted into 4,5,6,7-tetrahydro-4,6-diphenyl-2H-pyrazolo[4,3-c]pyridine-3-ols (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
  • Another study discussed the tautomerism and structure of similar compounds in crystal and solution, providing insights into their chemical behavior and stability (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Applications in Medicinal Chemistry

  • Research has been conducted on developing 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel inhibitors of Mycobacterium tuberculosis pantothenate synthetase, which is significant for tuberculosis treatment (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
  • In another study, pyrazolo[3,4-b]pyridine derivatives were synthesized and investigated as potential corrosion inhibitors for mild steel, indicating their industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).

Potential Pharmacological Activities

  • A series of 3-quinoline carboxamides, including compounds with a pyrazolo[4,3-c]pyridine moiety, have been developed as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, which is crucial in understanding neurodegenerative diseases (Degorce et al., 2016).

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. Given its complex structure and the presence of multiple functional groups, it could be of interest for further study in fields like medicinal chemistry or materials science .

Properties

IUPAC Name

N-(oxan-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2.ClH/c18-13(15-7-9-2-5-19-6-3-9)12-10-8-14-4-1-11(10)16-17-12;/h9,14H,1-8H2,(H,15,18)(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYLZQWOYHUASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-94-6
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((Tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-((Tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 3
N-((Tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 4
N-((Tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 5
N-((Tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 6
N-((Tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

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